1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)piperidine
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Overview
Description
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)piperidine is a complex organic compound that features a piperidine ring substituted with a trifluoromethyl group and a 1,2,4-oxadiazole moiety
Preparation Methods
The synthesis of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the reaction of an amidoxime with a carboxylic acid derivative . . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: The trifluoromethyl group imparts unique properties to the compound, making it useful in the development of advanced materials with specific characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity . The 1,2,4-oxadiazole moiety may also contribute to the compound’s biological activity by interacting with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the 1,2,4-oxadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Trifluoromethylated Piperidines: Compounds with a trifluoromethyl group on the piperidine ring may exhibit similar properties but differ in their overall structure and reactivity.
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the 1,2,4-oxadiazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18F3N3O |
---|---|
Molecular Weight |
277.29 g/mol |
IUPAC Name |
3-propan-2-yl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H18F3N3O/c1-8(2)11-16-10(19-17-11)7-18-5-3-9(4-6-18)12(13,14)15/h8-9H,3-7H2,1-2H3 |
InChI Key |
LSZRTOIQJZLAJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(CC2)C(F)(F)F |
Origin of Product |
United States |
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